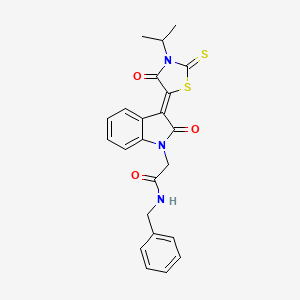

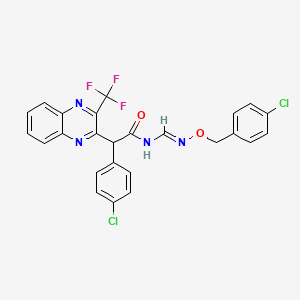

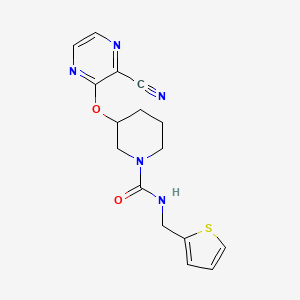

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has several functional groups attached to it, including a methoxyethyl group, a trimethoxyphenyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds structurally related to the specified molecule have been extensively studied for their synthesis methodologies, structural characterization, and potential as intermediates in the development of pharmaceuticals and materials. For example, the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020). Similarly, the synthesis and characterization of quinazoline derivatives have shown promising results in exploring their pharmacological activities, including diuretic and antihypertensive effects (Rahman et al., 2014).

Biological and Pharmacological Applications

Several studies have been conducted on the biological and pharmacological applications of quinazoline derivatives, emphasizing their potential in treating various diseases. For instance, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase presented their potential as antitumor and/or antibacterial agents (Gangjee et al., 1996). Another study on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization highlighted innovative approaches to generating compounds with potential applications in pharmaceuticals (Kut et al., 2020).

Novel Drug Development

Research into quinazoline derivatives and related compounds has also focused on novel drug development, particularly in the areas of antimicrobial, antitumor, and anti-inflammatory agents. For example, the synthesis and biological screening of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated both the material application and the biological activity of such compounds, indicating their dual-use potential (Khalifa et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that compounds containing the3,4,5-trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer, and a decrease in the biological activity of such analogs after the alteration of the tmp moiety has been determined by several investigations .

Biochemical Pathways

Compounds containing the tmp group have shown to affect various pathways related to their targets, leading to their notable anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .

Result of Action

Compounds containing the tmp group have demonstrated significant efficacy against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The sulfanylidene group is introduced through a thioamide intermediate. The carboxamide group is introduced through a coupling reaction with an appropriate amine. The methoxyethyl group is introduced through an alkylation reaction. The trimethoxyphenyl group is introduced through a substitution reaction.", "Starting Materials": [ "2-aminobenzonitrile", "3,4,5-trimethoxybenzaldehyde", "ethyl cyanoacetate", "methyl 2-bromoacetate", "2-methoxyethylamine", "thiourea", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazoline", "a. Condensation of 2-aminobenzonitrile with 3,4,5-trimethoxybenzaldehyde in the presence of sulfuric acid to form 2-(3,4,5-trimethoxyphenyl)quinazoline", "b. Reduction of 2-(3,4,5-trimethoxyphenyl)quinazoline with sodium hydride in ethanol to form 2-phenylquinazoline", "Step 2: Synthesis of 3-(2-methoxyethyl)-2-phenylquinazoline", "a. Alkylation of 2-phenylquinazoline with methyl 2-bromoacetate in the presence of sodium hydride in DMF to form 3-(2-bromoethyl)-2-phenylquinazoline", "b. Reaction of 3-(2-bromoethyl)-2-phenylquinazoline with 2-methoxyethylamine in the presence of potassium carbonate in DMF to form 3-(2-methoxyethyl)-2-phenylquinazoline", "Step 3: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid ethyl ester", "a. Reaction of 3-(2-methoxyethyl)-2-phenylquinazoline with thiourea in the presence of acetic anhydride to form 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester", "b. Hydrolysis of 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester with sodium hydroxide in water to form 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid", "Step 4: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide", "a. Reaction of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid with sodium hydride in DMF to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid", "b. Coupling of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid with 2-methoxyethylamine in the presence of hydrochloric acid to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide" ] } | |

| 451466-61-8 | |

Formule moléculaire |

C21H23N3O6S |

Poids moléculaire |

445.49 |

Nom IUPAC |

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31) |

Clé InChI |

AFXWCLXKUHFVOV-UHFFFAOYSA-N |

SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)

![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)